molecular formula C13H18O B12222825 Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- CAS No. 1269532-16-2

Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl-

Cat. No.: B12222825
CAS No.: 1269532-16-2
M. Wt: 190.28 g/mol
InChI Key: QHYNQMYSKHTPDE-UHFFFAOYSA-N
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Description

Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- is an organic compound with a unique structure that includes a cyclopropane ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- typically involves the reaction of cyclopropanemethanol with 3,4-dimethylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanemethanol
  • 2-(3,4-Dimethylphenyl)ethanol
  • Alpha-methylbenzyl alcohol

Uniqueness

Cyclopropanemethanol, 2-(3,4-dimethylphenyl)-alpha-methyl- is unique due to its combination of a cyclopropane ring and a substituted phenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

1269532-16-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[2-(3,4-dimethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O/c1-8-4-5-11(6-9(8)2)13-7-12(13)10(3)14/h4-6,10,12-14H,7H2,1-3H3

InChI Key

QHYNQMYSKHTPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2C(C)O)C

Origin of Product

United States

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